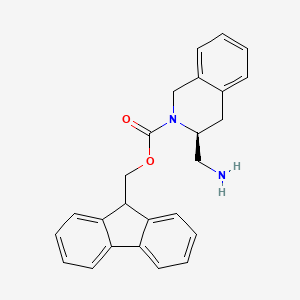
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an aminomethyl group at the third position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the second position. The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline typically involves several steps:
Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline.
Fmoc Protection: The first step involves the protection of the amine group using the Fmoc group. This is achieved by reacting the starting material with Fmoc-Cl in the presence of a base such as triethylamine.
Aminomethylation: The next step involves the introduction of the aminomethyl group at the third position. This can be achieved through a Mannich reaction, where the Fmoc-protected tetrahydroisoquinoline is reacted with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents for Fmoc deprotection include piperidine or hydrazine.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine.
科学研究应用
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of (S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The Fmoc group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
®-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline: The enantiomer of the compound, differing in its stereochemistry.
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the Fmoc protecting group.
N-Fmoc-1,2,3,4-tetrahydroisoquinoline: Lacks the aminomethyl group.
Uniqueness
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline is unique due to its combination of the Fmoc protecting group and the aminomethyl group, which provides versatility in synthetic applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16,26H2/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGSKWVDCQDSR-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














